6-Chloro-2,3-difluorobenzylamine
Description
6-Chloro-2,3-difluorobenzylamine (CAS: 1373921-11-9) is a halogenated benzylamine derivative with the molecular formula C₇H₆ClF₂N and a molecular weight of 187.19 g/mol. It is a clear, colorless liquid with a purity of 98%, commercially available in quantities ranging from 1g (€171.00) to 5g (€590.00) . The compound features a benzene ring substituted with chlorine at the 6th position and fluorine atoms at the 2nd and 3rd positions, with an amine-functionalized methyl group (-CH₂NH₂) attached to the aromatic core. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or fluorinated bioactive molecules.
Properties
IUPAC Name |
(6-chloro-2,3-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGYKNBFONJOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2,3-difluorobenzylamine typically involves the reaction of 6-chloro-2,3-difluorobenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-2,3-difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
6-Chloro-2,3-difluorobenzylamine is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow it to interact selectively with biological targets, making it valuable for developing drugs with specific therapeutic effects.
- Potential Therapeutic Applications :
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. In vitro studies have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
2. Agrochemicals
In the agricultural sector, this compound serves as a building block for synthesizing herbicides and pesticides. Its halogenated structure enhances its efficacy against various pests while potentially reducing environmental impact through targeted action.
3. Materials Science
This compound is also utilized in materials science for synthesizing advanced materials with specific properties. It serves as a precursor for polymers and specialty chemicals that exhibit desirable mechanical and thermal characteristics.
Case Studies
1. Anticancer Efficacy
A study demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cells by inducing apoptosis through caspase activation pathways. This suggests potential pathways for therapeutic development against various cancers.
2. Anti-inflammatory Research
Research involving animal models has shown that this compound can effectively reduce inflammation markers in conditions such as arthritis. The mechanism involves modulating cytokine production and inhibiting inflammatory mediators.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Core Structure | Substituents | Physical State | Key Features |
|---|---|---|---|---|---|---|
| 6-Chloro-2,3-difluorobenzylamine | 1373921-11-9 | C₇H₆ClF₂N | Benzene | Cl (6), F (2,3), -CH₂NH₂ | Liquid | High polarity, primary amine |
| 6-Chloro-2,3-dihydrobenzofuran-3-amine | 1213970-75-2 | C₈H₈ClNO | Dihydrobenzofuran | Cl (6), NH₂ (3) | Solid* | Secondary amine, heterocyclic core |
| 6-Chloro-2,3-dihydrobenzofuran-3-amine HCl | 944899-93-8 | C₈H₉Cl₂NO | Dihydrobenzofuran | Cl (6), NH₃⁺Cl⁻ (3) | Solid | Hydrochloride salt, improved solubility |
| (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine | 2102411-86-7 | C₈H₈ClNO | Dihydrobenzofuran | Cl (6), NH₂ (3), R-config | Solid* | Chiral center, enantiomeric specificity |
*Inferred from structural analogs.
Key Observations:
Core Structure :
- The target compound has a benzene ring , while analogs like 6-Chloro-2,3-dihydrobenzofuran-3-amine feature a dihydrobenzofuran core (a fused oxygen-containing heterocycle) . This difference impacts rigidity and electronic properties.
- The dihydrobenzofuran derivatives are more likely to engage in hydrogen bonding due to the oxygen atom, whereas fluorine atoms in this compound enhance electronegativity and metabolic stability .
Chiral analogs (e.g., (R)-enantiomers) highlight the importance of stereochemistry in pharmacological activity, a feature absent in the achiral target compound .
Physical State and Solubility :
- The target compound is a liquid , whereas dihydrobenzofuran derivatives are typically solids. Hydrochloride salts (e.g., 944899-93-8) exhibit higher aqueous solubility due to ionic character .
Biological Activity
6-Chloro-2,3-difluorobenzylamine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
This compound has a molecular formula of CHClFN and a molecular weight of approximately 177.58 g/mol. Its structure includes a benzylamine core with two fluorine atoms and one chlorine atom attached to the aromatic ring, which significantly influences its reactivity and biological activity.
The biological activity of this compound is largely attributed to the presence of halogen substituents. These electronegative groups enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The interaction with these targets can modulate their activity, leading to various physiological effects.
Antidepressant Effects
There is emerging evidence that compounds structurally related to this compound may exhibit antidepressant effects. This is likely due to their ability to interact with neurotransmitter systems in the brain.
Anti-inflammatory and Anticancer Properties
The compound is being investigated for its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties. The presence of halogen atoms can enhance the potency of these drugs by improving their pharmacokinetics and bioavailability .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Chloro-3,6-difluorobenzylamine | CHClFN | Different halogen positioning |
| 5-Bromo-2-fluorobenzylamine | CHBrF | Contains bromine instead of chlorine |
| 2,4-Difluorobenzylamine | CHFN | Lacks chlorine; different fluorine arrangement |
| 3-Chloro-2,6-difluorobenzylamine | CHClFN | Different halogen positioning |
The distinct arrangement of chlorine and fluorine atoms in this compound contributes to its unique chemical properties and potential biological activities compared to these similar compounds .
Case Studies
- Angiogenesis Inhibition : A study demonstrated that chlorinated derivatives similar to this compound effectively inhibited VEGF-induced cell proliferation. The presence of chlorine was crucial for enhancing inhibitory activity compared to fluorinated counterparts .
- Cell Line Testing : In NCI-60 cell line assays, compounds related to benzylamines exhibited significant growth inhibition across various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
